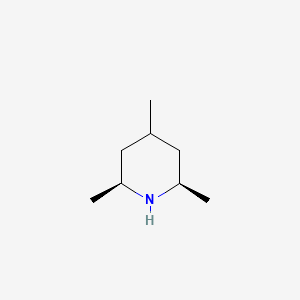

(2R,4R,6S)-2,4,6-trimethylpiperidine

Vue d'ensemble

Description

(2R,4R,6S)-2,4,6-Trimethylpiperidine is a chiral piperidine derivative characterized by the presence of three methyl groups at the 2, 4, and 6 positions of the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R,6S)-2,4,6-trimethylpiperidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of 2,4,6-trimethylpyridine using a chiral catalyst under high pressure and temperature conditions. Another approach is the asymmetric synthesis starting from chiral precursors such as ®-2-methylpyrrolidine.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes due to their efficiency and scalability. The use of chiral catalysts, such as Rhodium or Ruthenium complexes, is common to achieve high enantioselectivity. The reaction conditions typically involve elevated temperatures (100-150°C) and pressures (50-100 atm) to ensure complete conversion.

Analyse Des Réactions Chimiques

Types of Reactions: (2R,4R,6S)-2,4,6-Trimethylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield fully saturated piperidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with a palladium or platinum catalyst at elevated temperatures and pressures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Fully saturated piperidine derivatives.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Applications De Recherche Scientifique

Organic Synthesis

(2R,4R,6S)-2,4,6-trimethylpiperidine is particularly valued for its utility as a reagent in organic synthesis. Its sterically hindered nitrogen atom provides unique properties that facilitate certain chemical reactions.

- Deprotonation Reactions : The compound acts as a base in deprotonation reactions. Its ability to selectively abstract protons from acidic carbon atoms enables the formation of carbanions, which are crucial intermediates in various synthetic pathways .

- Formation of TMP-Lithium Complexes : It is utilized to form TMP-lithium complexes that serve as mild metalation reagents for sensitive substrates. This application is particularly beneficial when traditional metalation methods might lead to unwanted side reactions .

Catalysis

The compound's stability and reactivity make it an effective catalyst in several chemical processes:

- Hindered Amine Light Stabilizers (HALS) : this compound is a precursor for HALS used in polymers to protect against UV degradation. These stabilizers are essential in extending the lifespan of materials exposed to sunlight .

- Radical Initiators : Derivatives of this compound are employed as stable free radical species in oxidation reactions. Notably, they facilitate the selective oxidation of alcohols to aldehydes or ketones, which are important transformations in organic chemistry .

Pharmaceutical Applications

Recent studies have explored the potential of this compound in pharmaceutical contexts:

- SGLT Inhibitors : The compound has been investigated as a component in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are crucial for managing type 2 diabetes by reducing glucose reabsorption in the kidneys . The ability to modify the piperidine structure allows for the development of novel therapeutic agents with improved efficacy and safety profiles.

Table 1: Summary of Applications

Case Study Example

A recent study highlighted the synthesis of an SGLT2 inhibitor using this compound as a key intermediate. The research demonstrated how modifying the piperidine structure could enhance the pharmacological properties of the resulting compound while minimizing side effects associated with existing therapies .

Mécanisme D'action

The mechanism of action of (2R,4R,6S)-2,4,6-trimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes by fitting into the active site and altering the enzyme’s activity. The pathways involved often include modulation of neurotransmitter levels or inhibition of specific metabolic enzymes.

Comparaison Avec Des Composés Similaires

(2R,4R,6S)-2,4,6-Trimethylheptane: Shares a similar methyl substitution pattern but differs in the ring structure.

(2R,4R,6S)-2,4,6-Trimethylcyclohexane: Similar in terms of methyl group positioning but lacks the nitrogen atom present in piperidine.

(2R,4R,6S)-2,4,6-Trimethylpyrrolidine: Another nitrogen-containing ring structure with similar stereochemistry but a different ring size.

Uniqueness: (2R,4R,6S)-2,4,6-Trimethylpiperidine is unique due to its specific stereochemistry and the presence of a nitrogen atom in the piperidine ring. This combination of features makes it particularly valuable in the synthesis of chiral compounds and in studies involving nitrogen-containing heterocycles.

Activité Biologique

(2R,4R,6S)-2,4,6-trimethylpiperidine is a piperidine derivative that has garnered interest in various fields due to its unique structural properties and potential biological activities. This compound features a piperidine ring with three methyl groups at the 2, 4, and 6 positions, contributing to its distinct chemical behavior.

The synthesis of this compound typically involves the reaction of piperidine with methylating agents such as methyl iodide in the presence of bases like sodium hydride or potassium carbonate. This reaction is often performed in aprotic solvents like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation. For industrial applications, continuous flow processes are utilized to enhance efficiency and yield.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The precise mechanism largely depends on the specific application and the molecular target involved.

Enzyme Interaction

Research has indicated that this compound can serve as a ligand in receptor binding studies. Its structural characteristics allow it to interact effectively with various enzymes involved in metabolic pathways. The compound's ability to influence enzyme activity makes it a valuable tool in biochemical research.

Pharmacological Potential

The compound is being investigated for its potential therapeutic effects. Its unique stereochemistry and functional groups may contribute to pharmacological activities that could be beneficial in developing new drugs. Studies suggest that derivatives of this compound could exhibit anti-inflammatory or analgesic properties .

Case Studies and Research Findings

- Binding Affinity Studies : A study demonstrated that this compound exhibits significant binding affinity towards certain neurotransmitter receptors. This interaction suggests potential applications in neuropharmacology.

- Enzyme Inhibition : In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it was found to effectively inhibit acetylcholinesterase activity, which is crucial for neurotransmission.

- Therapeutic Applications : Preliminary research indicates that derivatives of this compound may have potential as anti-cancer agents due to their ability to induce apoptosis in cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Piperidine derivative | Enzyme inhibition; receptor binding | Specific stereochemistry |

| 2,4,6-Trimethylpyridine | Pyridine derivative | Limited biological activity | Lacks piperidine ring |

| 2-Methyl-1-pyrrolidinone | Pyrrolidine derivative | Moderate enzyme interaction | Different ring structure |

The table above compares this compound with similar compounds based on their structure and biological activities.

Propriétés

IUPAC Name |

(2R,6S)-2,4,6-trimethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6-4-7(2)9-8(3)5-6/h6-9H,4-5H2,1-3H3/t6?,7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELXVDNNZSIRQA-IEESLHIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269857 | |

| Record name | Piperidine, 2,4,6-trimethyl-, (2α,4α,6α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-20-4 | |

| Record name | Piperidine, 2,4,6-trimethyl-, (2α,4α,6α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.